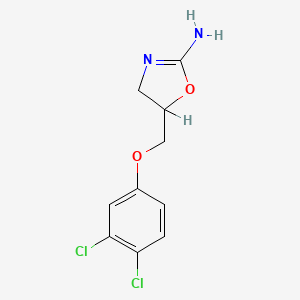

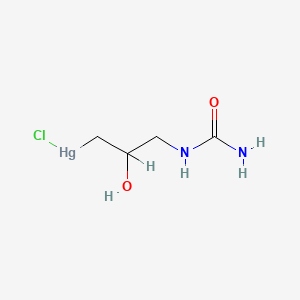

4-Amino-N-(1-phenylethyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Amino-N-(1-phenylethyl)benzamide and its analogues has been explored in studies aiming to understand its anticonvulsant activity and structure-activity relationships. Modifications to the compound, such as acylation, alkylation, or insertion of a methylene group, significantly affect its anticonvulsant potency and toxicity (Clark & Davenport, 1987).

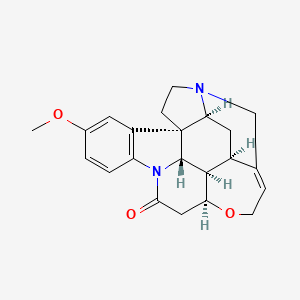

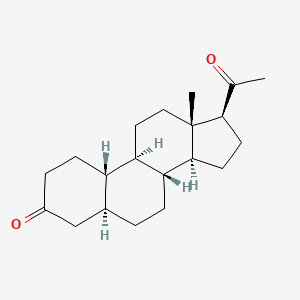

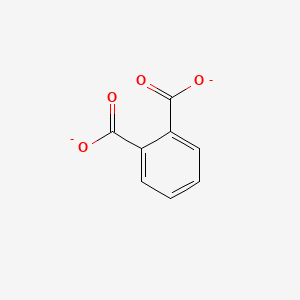

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been characterized by techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These studies have provided insights into the compound's crystalline structure and the influence of substitutions on its properties (Saeed et al., 2010).

Chemical Reactions and Properties

Research into the chemical reactivity of this compound and its analogues has highlighted their potential in creating novel compounds with significant biological activities. For instance, derivatives have been evaluated for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing that these compounds can bind nucleotide protein targets with considerable interest for medicinal chemistry applications (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, crystal structure, and thermal stability, have been extensively studied. These investigations provide valuable information for understanding how structural modifications can influence the compound's physical characteristics and its potential for further applications in drug development (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other molecules, have been explored through various synthetic strategies. These studies are crucial for designing new compounds with enhanced biological or pharmacological activities by exploiting the chemical properties of the benzamide scaffold (Guirado et al., 2002).

Applications De Recherche Scientifique

Anticonvulsant Activity

4-Amino-N-(1-phenylethyl)benzamide and its analogues have been extensively studied for their anticonvulsant properties. Research has shown that modifications to this compound can result in significant changes in anticonvulsant potency and toxicity. For instance, the insertion of a methylene group between the 4-amino group and the aromatic ring led to a slight increase in anticonvulsant potency but also increased toxicity. These studies contribute to understanding the relationship between chemical structure and anticonvulsant activity, highlighting the potential of this compound derivatives in the development of new anticonvulsant drugs (Clark & Davenport, 1987).

Antioxidant Activity

Amino-substituted benzamide derivatives, including variations of this compound, have been investigated for their potential as antioxidants. These studies focus on understanding the electrochemical oxidation mechanisms of these compounds, which is essential for evaluating their free radical scavenging activity. Different substitutions in these benzamide derivatives have shown variations in antioxidant activity, which is crucial for developing new antioxidant agents (Jovanović et al., 2020).

Polycondensation and Polymer Synthesis

The synthesis of polymers using this compound as a starting material or as a functional group has been explored. These studies involve the creation of novel polymers with specific functionalities, such as aromatic amide and carboxyl groups, which have implications in material science and engineering. For instance, the synthesis of well-defined aromatic polyamides using derivatives of this compound demonstrates the versatility of this compound in polymer science (Summers & Quirk, 1998).

Histone Deacetylase Inhibition

Compounds derived from this compound have been investigated for their role as histone deacetylase inhibitors. These inhibitors play a crucial role in epigenetic regulation and are of significant interest in cancer research and therapy. The development of these compounds as selective small molecule inhibitors can contribute to the treatment of various cancers and further our understanding of epigenetic mechanisms in disease progression (Zhou et al., 2008).

Propriétés

IUPAC Name |

4-amino-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMURALCBANCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914203 | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85592-75-2, 97042-55-2 | |

| Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 188544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications to 4-Amino-N-(1-phenylethyl)benzamide were explored and how did they affect its anticonvulsant activity?

A1: Researchers investigated the impact of various structural modifications on the anticonvulsant activity of this compound []. They found that:

- Acylation or alkylation of the amino group led to a significant decrease in anticonvulsant activity [].

- Insertion of a methylene group between the 4-amino group and the aromatic ring slightly increased potency but also increased toxicity [].

- Reduction of the amide carbonyl resulted in slightly lower anticonvulsant potency and significantly increased toxicity [].

- Modifications to the 1-phenylethyl group generally decreased anticonvulsant activity [].

Q2: What do these structure-activity relationship findings suggest about the compound's mechanism of action?

A2: While the exact mechanism of action remains unclear, the structure-activity relationship studies provide valuable insights:

- The significant loss of activity upon modifying the amino and amide groups suggests these moieties are crucial for target binding or interaction [].

- The altered activity profile with modifications to the 1-phenylethyl group might indicate its role in influencing the molecule's conformation or interacting with a specific region of the target [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine](/img/structure/B1215559.png)

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)